Nitrosoalanylalanine

Description

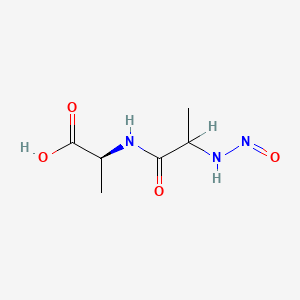

Nitrosoalanylalanine (chemical structure: C₆H₁₁N₃O₃) is a nitroso derivative of the dipeptide alanylalanine, characterized by the introduction of a nitroso (-NO) group at the α-carbon of the alanine residue. This modification significantly alters its chemical reactivity and biological activity compared to its parent compound.

The synthesis of this compound typically involves nitrosation reactions using nitrous acid (HNO₂) or nitrosonium salts under controlled acidic conditions. Recent advancements in thiopeptide synthesis, such as ynamide-mediated methods, have improved the efficiency of introducing sulfur- and nitrogen-containing functional groups into peptides, which could be adapted for nitroso-functionalized derivatives .

Properties

CAS No. |

85514-00-7 |

|---|---|

Molecular Formula |

C6H11N3O4 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid |

InChI |

InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1 |

InChI Key |

GJCIODVHMSABON-BKLSDQPFSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(C)NN=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NN=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Nitrosoalanylalanine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroalanylalanine

Reduction: Aminoalanylalanine

Substitution: Various substituted alanylalanine derivatives

Scientific Research Applications

Nitrosoalanylalanine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.

Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

- Nitroso vs. Nitro Groups: Unlike nitro groups (-NO₂) in 4-Nitro-L-phenylalanine, the nitroso group (-NO) in this compound is less electron-withdrawing but more reactive in redox reactions, making it a better candidate for NO release .

- Amide vs. Ester Linkages : Compared to N-Phthalyl-L-alanine, which uses a phthalimide protecting group, this compound retains the amide backbone, preserving peptide-like bioavailability .

Physicochemical Properties

| Property | This compound | 3-Phenyllactic Acid | 4-Nitro-L-phenylalanine |

|---|---|---|---|

| Molecular Weight | 173.17 g/mol | 166.17 g/mol | 210.19 g/mol |

| Solubility (Water) | Moderate | High | Low |

| Stability | pH-sensitive | Stable | Light-sensitive |

Discussion :

Critical Analysis :

- Ynamide-mediated methods (e.g., from Wang et al., 2022) offer higher regioselectivity for nitroso group introduction compared to traditional nitrous acid routes, which often produce side products .

- Microbial synthesis of 3-phenyllactic acid achieves higher yields but is unsuitable for nitroso derivatives due to microbial toxicity of NO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.